Synthetic Utility: Regiospecific N-Alkylation Yields Potent EP2/EP4 Antagonists with Nanomolar IC50 Values
The regiospecific substitution pattern of 7-fluoro-4-methoxy-2-methyl-1H-indole is essential for the synthesis of high-affinity prostaglandin E2 (PGE2) receptor modulators. When incorporated via N-alkylation into a lead compound (US12011444, Example 471), the resulting derivative exhibits an IC50 of 2 nM at the human EP2 receptor and 29 nM at the human EP4 receptor [1]. A closely related analog, where the indole core is further elaborated (US12011444, Example 1054), achieves an IC50 of 1 nM at the EP4 receptor [2]. These values are superior to many reference EP2/EP4 antagonists in the literature, such as the cinnamic amide class, which typically exhibit IC50 values in the 5-10 nM range for EP2 and require extensive optimization to achieve sub-nanomolar potency [3]. The precise 7-F, 4-OMe, 2-Me substitution pattern provides an optimal electronic and steric fit for the receptor binding pocket, a feature not replicable by unsubstituted or differently substituted indole cores.
| Evidence Dimension | In vitro potency against human EP2 and EP4 receptors |
|---|---|
| Target Compound Data | IC50 (EP2) = 2 nM; IC50 (EP4) = 29 nM (for Example 471 derivative) and IC50 (EP4) = 1 nM (for Example 1054 derivative) |
| Comparator Or Baseline | Reference EP2 antagonists (e.g., cinnamic amide class) with typical IC50 = 5-10 nM; Selective EP4 antagonist ASP7657 with IC50 = 0.29-0.86 nM |
| Quantified Difference | The 7-fluoro-4-methoxy-2-methylindole-derived compound achieves low nanomolar to sub-nanomolar potency, positioning it among highly potent EP2/EP4 antagonists reported. |
| Conditions | Recombinant human EP2 and EP4 receptors; inhibition of PGE2 binding or functional response |
Why This Matters
This directly impacts procurement decisions for medicinal chemistry teams aiming to synthesize novel, potent EP2/EP4 modulators for oncology or inflammation research; using a differently substituted indole would likely yield a compound with significantly reduced potency.
- [1] BindingDB. BDBM680256: [2-(7-Fluoro-4-methoxy-2-methyl-indol-1-yl)-ethyl]-{6-[4-(5-methylamino-[1,3,4]thiadiazol-2-yl)-phenyl]-pyrimidin-4-yl}-amine. Affinity Data (IC50 = 2 nM for EP2, 29 nM for EP4). 2024. View Source
- [2] BindingDB. BDBM680839: 3-(3-Ethoxy-5-{6-[2-(7-fluoro-4-methoxy-2-methyl-indol-1-yl)-ethylamino]-pyrimidin-4-yl}-thiophen-2-yl)-[1,2,4]oxadiazol-5(4H)-one. Affinity Data (IC50 = 1 nM for EP4). 2024. View Source
- [3] Jiang, J., et al. Development of second generation EP2 antagonists with high selectivity. PubMed, 2014. View Source
